CERIUM MOLYBDENUM OXIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cerium molybdenum oxide can be achieved through various methods, including simple grinding and hydrothermal techniques. Bansode et al. (2020) demonstrated a straightforward method to synthesize ceria-molybdenum mixed metal oxide catalysts using a simple grinding method, which was then characterized by FT-IR, XRD, SEM, and EDX techniques (Bansode et al., 2020).

Molecular Structure Analysis

The molecular structure of cerium molybdenum oxides has been extensively studied through spectroscopic investigations. Barr et al. (1983) conducted a detailed X-ray photoelectron, i.r., and Raman spectral study of Ce2(MoO4)3 and several novel cerium molybdenum oxides, which are of particular interest due to their expected active role in industrial catalysts (Barr et al., 1983).

Chemical Reactions and Properties

Ceria-molybdenum oxides exhibit remarkable catalytic activities due to their unique acid–base properties, closely related to their surface structure. The surface chemistry of cerium oxide and its mixed forms has been reviewed by Mullins (2015), highlighting its critical role in automotive three-way catalysts and other catalytic processes involving organic oxygenates and the water–gas shift reaction (Mullins, 2015).

Physical Properties Analysis

The physical properties of cerium molybdenum oxide, such as structural phases, functional groups, and transitions, can be determined using various techniques. Magdalane et al. (2018) focused on erbium-doped ceria nanoparticles, showcasing the structural and physical characterization of cerium molybdenum oxides (Magdalane et al., 2018).

Chemical Properties Analysis

The chemical properties of cerium molybdenum oxide are influenced by its ability to undergo redox reactions, contributing to its catalytic and antioxidant properties. Heckert et al. (2008) explored the Fenton-like reaction catalyzed by cerium with hydrogen peroxide, demonstrating the redox-cycling capabilities of cerium and its potential for generating damaging oxygen radicals (Heckert et al., 2008).

Aplicaciones Científicas De Investigación

Enhanced Electrochromism

Cerium doped molybdenum oxide thin films demonstrate enhanced electrochromic properties. These films, prepared using a sol-gel dip coating method, exhibit significant changes in optical transmittance and high anodic diffusion coefficients, making them suitable for applications in smart windows and display technologies (Dhanasankar, Purushothaman, & Muralidharan, 2010).

Spectroscopic Properties and Catalytic Application

Cerium molybdenum oxides exhibit unique spectroscopic characteristics, relevant for their roles in industrial catalysts, such as in acrylonitrile production. Their valence distribution and structural properties, including mixed polyhedral arrangements, are key to their catalytic functionality (Barr et al., 1983).

Versatility in High-Value Applications

Molybdenum oxides, including cerium variants, are versatile due to their chemical and physical characteristics, finding use in optical, electronic, catalytic, and energy systems. Their tunability, based on variations in oxidation states, allows for broad applicability in various high-value research and commercial fields (De Castro et al., 2017).

Catalysis in Organic Synthesis

Ceria-molybdenum mix metal oxide has shown efficacy as a recyclable catalyst in organic synthesis reactions, like the Hantzsch condensation, indicating its potential in sustainable chemistry applications (Bansode et al., 2020).

Applications in Thermal-Catalytic Cracking

Mixed molybdenum and cerium oxides supported on silica-alumina show promise as catalysts in thermal-catalytic cracking (TCC) of hydrocarbons, with the addition of cerium enhancing the production of light olefins (Al-yassir & Mao, 2006).

Corrosion Resistance in Coatings

Ni/cerium molybdenum oxide hydrate composite coatings demonstrate interesting properties for materials with potential self-healing characteristics, despite a slight reduction in corrosion resistance (Winiarski et al., 2020).

Photoluminescence in Nanocrystals

Cerium molybdenum oxide (Ce2(MoO4)3) nanocrystals synthesized via microwave-hydrothermal/solvothermal methods exhibit distinct photoluminescent properties, making them suitable for applications in optical and photonic technologies (Maisang et al., 2018).

Ion Adsorption for Environmental Applications

Hydrous cerium oxide demonstrates high adsorption capabilities for various ions, suggesting its utility in environmental applications, such as decontaminating radioactive liquid wastes (Nilchi et al., 2009).

Safety And Hazards

Cerium Molybdenum Oxide may cause eye irritation, conjunctivitis, ulceration, and corneal abnormalities . It may cause mild skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

Cerium Molybdenum Oxide futures have been introduced by CME Group, allowing you to forward hedge your molybdenum price risk using a centrally cleared, cash-settled financial instrument . Demand for Cerium Molybdenum Oxide is expected to grow, particularly from clean energy sectors such as wind, hydrogen, and other green technologies .

Propiedades

Número CAS |

13454-70-1 |

|---|---|

Nombre del producto |

CERIUM MOLYBDENUM OXIDE |

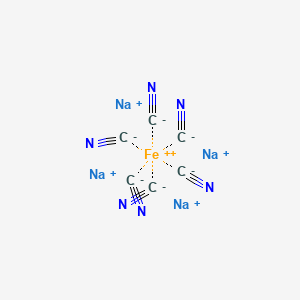

Fórmula molecular |

Ce2Mo3O12 |

Peso molecular |

760.04 |

Sinónimos |

CERIUM MOLYBDENUM OXIDE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.